![molecular formula C15H13N3S B2408459 2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 610277-87-7](/img/structure/B2408459.png)

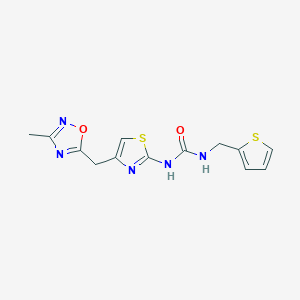

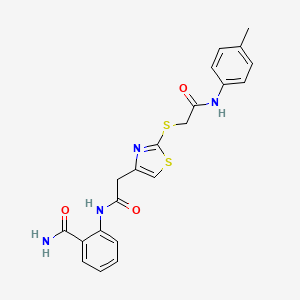

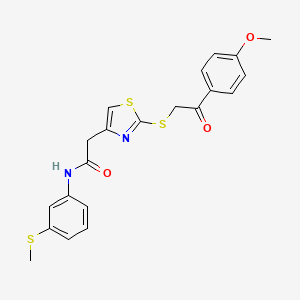

2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The structure of benzimidazoles is similar to that of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole .Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by a fusion of benzene and imidazole rings. This structure is similar to the natural heterocycles purines and pyrimidines, making it of great practical importance .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions due to the presence of the imidazole ring. These reactions can lead to the formation of various derivatives with different biological activities .科学的研究の応用

Mannich Bases of Benzimidazole Derivatives The benzimidazole structure, as a vital pharmacophore in medicinal chemistry, has been integrated into numerous therapeutic agents, reflecting its broad pharmacological potential. The Mannich base benzimidazole derivatives, synthesized through the versatile Mannich reaction, have been recognized for their diverse medicinal applications, encompassing antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant properties. These derivatives have been pivotal in the development of new therapeutic agents, highlighting the significance of their synthesis and various biological activities, as well as key synthesis methodologies (Vasuki et al., 2021).

DNA Binding and Applications in Biology Hoechst 33258, a bis-benzimidazole derivative, demonstrates a strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has been utilized extensively in biological research for DNA staining, chromosome analysis, and flow cytometry in plant cell biology. The Hoechst derivatives also show promise in other areas, such as radioprotection and as topoisomerase inhibitors, making them a starting point for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Mechanism of Action in Agriculture and Veterinary Medicine Benzimidazoles, widely applied in agriculture and veterinary medicine as fungicides and anthelmintic drugs, have been the focus of extensive research to elucidate their mode of action. These studies have revealed that bioactive benzimidazoles act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This knowledge mainly stems from research in fungal cell biology and molecular genetics, using benzimidazoles as tools to investigate the structure and function of microtubules, offering a deeper understanding of the benzimidazole binding site's role in microtubule assembly (Davidse, 1986).

作用機序

将来の方向性

特性

IUPAC Name |

2-ethyl-3-methyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJUUKQVSBYTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C2NC3=CC=CC=C3N2C1=S)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801160382 |

Source

|

| Record name | 2-Ethyl-1-mercapto-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26669530 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

CAS RN |

610277-87-7 |

Source

|

| Record name | 2-Ethyl-1-mercapto-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2408379.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)

![(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2408387.png)

![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)

![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)

![N-phenyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2408392.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)